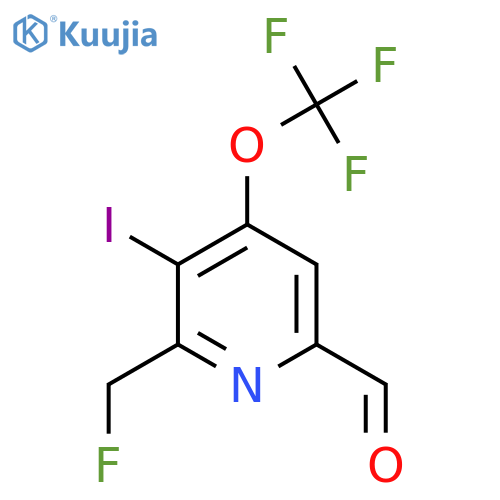Cas no 1804839-55-1 (2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde)

1804839-55-1 structure
商品名:2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde
CAS番号:1804839-55-1
MF:C8H4F4INO2
メガワット:349.020948410034
CID:4839049
2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde
-
- インチ: 1S/C8H4F4INO2/c9-2-5-7(13)6(16-8(10,11)12)1-4(3-15)14-5/h1,3H,2H2
- InChIKey: DVCRRUOXQUIEAW-UHFFFAOYSA-N
- ほほえんだ: IC1C(CF)=NC(C=O)=CC=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 251
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 39.2
2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029087228-1g |
2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde |
1804839-55-1 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
1804839-55-1 (2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-carboxaldehyde) 関連製品
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 68551-17-7(Isoalkanes, C10-13)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
